molecular formula C16H15N5O4S2 B12501902 Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B12501902
M. Wt: 405.5 g/mol
InChI Key: SXGDBUZGFYJSOA-UHFFFAOYSA-N
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Description

Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a triazole ring, and ethoxycarbonyl groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate with ethyl 2-bromo-3-phenylpropanoate in the presence of a base can yield the desired product. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate
  • Ethyl 1,2,3-thiadiazole-4-carboxylate

Uniqueness

Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is unique due to its combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H15N5O4S2

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 5-(5-ethoxycarbonyl-3-phenyltriazol-4-yl)sulfanylthiadiazole-4-carboxylate

InChI

InChI=1S/C16H15N5O4S2/c1-3-24-14(22)11-13(21(19-17-11)10-8-6-5-7-9-10)26-16-12(18-20-27-16)15(23)25-4-2/h5-9H,3-4H2,1-2H3

InChI Key

SXGDBUZGFYJSOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)SC3=C(N=NS3)C(=O)OCC

Origin of Product

United States

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